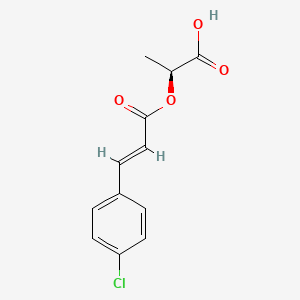

O-(4-Chlorocinnamoyl)phenyllactate

Descripción

Phenyllactate (C₉H₁₀O₃) is a phenylpropanoid metabolite derived from phenylalanine via phenylpyruvate reduction. It plays roles in microbial metabolism, host-microbiome interactions, and disease biomarkers (e.g., phenylketonuria, type 2 diabetes) . Its biosynthesis involves enzymes like phenyllactate dehydrogenase (fldH) and phenyllactate dehydratase (fldBC), as observed in Clostridium sporogenes and Lactobacillus species .

Propiedades

Número CAS |

99473-64-0 |

|---|---|

Fórmula molecular |

C12H11ClO4 |

Peso molecular |

254.66 g/mol |

Nombre IUPAC |

(2S)-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C12H11ClO4/c1-8(12(15)16)17-11(14)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,15,16)/b7-4+/t8-/m0/s1 |

Clave InChI |

FDRHXXQUUFPDKT-IPWDFOCMSA-N |

SMILES |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

SMILES isomérico |

C[C@@H](C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

Sinónimos |

CCPL O-(4-chlorocinnamoyl)phenyllactate O-(trans-para-chlorocinnamoyl)phenyllactate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The table below compares phenyllactate with phenylacetate, phenylpyruvate, and other analogs based on biochemical properties, metabolic roles, and clinical relevance:

Key Findings:

- Metabolic Pathways : Phenyllactate and phenylacetate share upstream precursors (phenylalanine/phenylpyruvate) but diverge in downstream enzymes and products. Phenyllactate is reduced, while phenylacetate is decarboxylated .

- Microbial Roles : Phenyllactate is critical in anaerobic toluene biosynthesis in T. auensis and C. sporogenes, whereas phenylacetate is a direct precursor for toluene .

- Clinical Significance : Phenyllactate and phenylpyruvate are elevated in phenylketonuria (PKU), but phenyllactate also correlates with cardiovascular disease (CAD) and type 2 diabetes (T2DM) risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.